Cas no 3759-31-7 (3-hydroxy-3-phenylbutanoic acid)

3-hydroxy-3-phenylbutanoic acid structure
3759-31-7 structure
Product Name:3-hydroxy-3-phenylbutanoic acid
CAS No:3759-31-7
MF:C10H12O3
MW:180.200483322144
MDL:MFCD03866912
CID:1484673
PubChem ID:10375025
Update Time:2025-04-21

3-hydroxy-3-phenylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, b-hydroxy-b-methyl-
    • 3-hydroxy-3-phenylbutanoic acid
    • Z982131900
    • EN300-128564
    • SCHEMBL1202058
    • 3-hydroxy-3-phenylbutanoicacid
    • AKOS011681703
    • 3759-31-7
    • MDL: MFCD03866912
    • Inchi: 1S/C10H12O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12)
    • InChI Key: ZCLPSJAOEAKMPO-UHFFFAOYSA-N
    • SMILES: OC(C)(CC(=O)O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 180.07866
  • Monoisotopic Mass: 180.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • PSA: 57.53

3-hydroxy-3-phenylbutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 50.00 2022-06-04
TRC
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$ 185.00 2022-06-04
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$ 275.00 2022-06-04
Enamine
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$260.0 2023-10-01
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$554.0 2023-10-01
Enamine
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$873.0 2023-10-01
Enamine
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